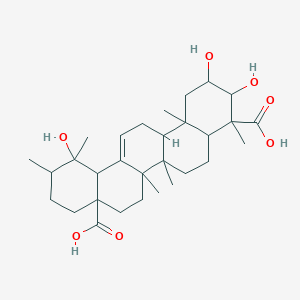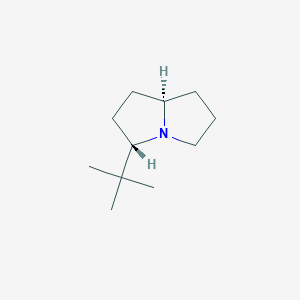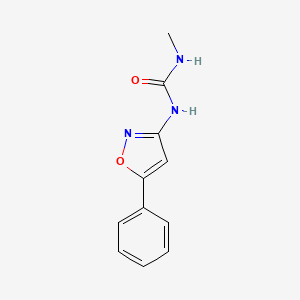
N-Methyl-N'-(5-phenyl-1,2-oxazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to an isoxazole ring, which is further connected to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- typically involves the reaction of an isocyanate intermediate with an amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents . Another approach involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, to generate the isocyanate intermediate in situ .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods, such as the use of catalyst-free reactions in aqueous media. This approach not only simplifies the process but also enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and isoxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the phenyl or isoxazole rings.
Wissenschaftliche Forschungsanwendungen
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active sites, while the phenyl and isoxazole groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-methyl-N’-phenyl-: This compound shares a similar urea structure but lacks the isoxazole ring.
N-(5-Methyl-3-isoxazolyl)-N’-(3-(trifluoromethyl)phenyl)urea: This compound has a similar isoxazole ring but differs in the substituents on the phenyl group.
Uniqueness
Urea, N-methyl-N’-(5-phenyl-3-isoxazolyl)- is unique due to the presence of both the phenyl and isoxazole groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
55807-53-9 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-methyl-3-(5-phenyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-12-11(15)13-10-7-9(16-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
WBJPLDPJZYDOIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


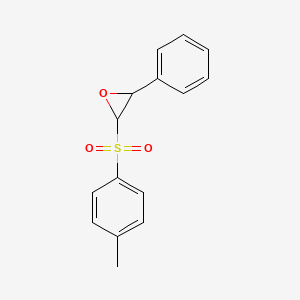
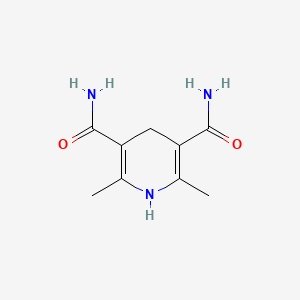

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
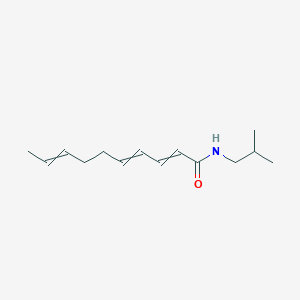
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)

